molecular formula C16H21N3O6 B12859395 3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12859395
M. Wt: 351.35 g/mol
InChI Key: KDTBKBZGPPUTTG-UHFFFAOYSA-N
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Description

“3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a complex organic compound that features a pyrrolidine ring, a nitrophenoxy group, and a carbamoyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Nitrophenoxy Group: This step might involve nitration of a phenol derivative followed by etherification to attach the nitrophenoxy group to the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents like bromine or chlorosulfonic acid for sulfonation.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated products.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.

    Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Therapeutic Agents: Potential use in the development of drugs for treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.

Industry

    Materials Science: Used in the development of new materials with unique properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenoxy group could be involved in redox reactions, while the carbamoyl group might form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid methyl ester
  • 3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid ethyl ester
  • 3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid isopropyl ester

Uniqueness

The tert-butyl ester group in “3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it unique compared to its methyl, ethyl, and isopropyl ester counterparts.

Properties

Molecular Formula

C16H21N3O6

Molecular Weight

351.35 g/mol

IUPAC Name

tert-butyl 3-(5-carbamoyl-2-nitrophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21N3O6/c1-16(2,3)25-15(21)18-7-6-11(9-18)24-13-8-10(14(17)20)4-5-12(13)19(22)23/h4-5,8,11H,6-7,9H2,1-3H3,(H2,17,20)

InChI Key

KDTBKBZGPPUTTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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